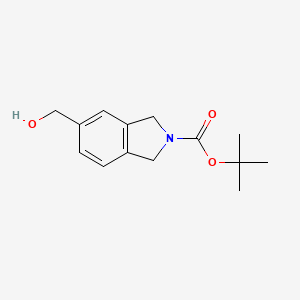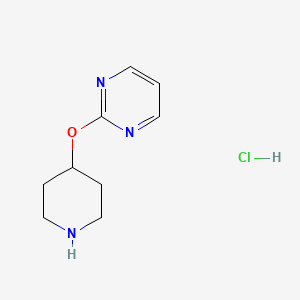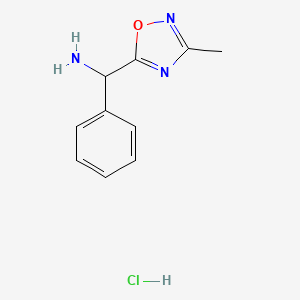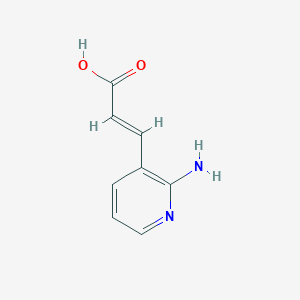
1-Bromo-2-(bromomethyl)-4,5-difluorobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, starting from simpler benzene or substituted benzene compounds. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene was achieved through a four-step reaction starting from p-xylene, involving nitration, reduction, diazotization, and bromination . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination . These methods suggest that the synthesis of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene could potentially be carried out through analogous multi-step synthetic routes, possibly starting from a difluorobenzene derivative and introducing bromomethyl groups through halogenation reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed by X-ray diffraction, showing different conformations in various crystalline environments . These studies indicate that the molecular structure of this compound could be similarly investigated to understand its conformation and electronic distribution.
Chemical Reactions Analysis
Halogenated benzene derivatives are known to participate in various organic transformations. For instance, 1,2-dibromobenzenes are valuable precursors for reactions involving the formation of benzynes . The electrochemical fluorination of halobenzenes has been studied, showing that side reactions can occur, leading to a variety of halogenated compounds . These findings suggest that this compound could also undergo diverse chemical reactions, potentially serving as an intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be influenced by the nature and position of the substituents on the benzene ring. Steric hindrance and electronic effects can affect reactivity and stability. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated, showing the impact of crowded structures on its electrochemical behavior . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene demonstrated different packing arrangements and conformations, which could influence their reactivity . These studies provide a basis for predicting the properties of this compound, which may exhibit unique physical and chemical characteristics due to its halogen substituents.
Applications De Recherche Scientifique
X-Ray Structure Determinations
1-Bromo-2-(bromomethyl)-4,5-difluorobenzene and its derivatives have been studied for their interactions and structures using X-ray crystallography. For example, Jones, Kuś, and Dix (2012) analyzed the structures of several benzene derivatives with bromo and bromomethyl substituents, including 1-bromo-4-(bromomethyl)-2,5-dibromotoluene, demonstrating significant Br···Br interactions and hydrogen bonds H···Br in these compounds (Jones, Kuś, & Dix, 2012).
Synthesis and Conversion into Other Compounds
The compound is a valuable intermediate in the synthesis of various other compounds. For instance, Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and successfully synthesized 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, a previously unknown compound (Aitken, Jethwa, Richardson, & Slawin, 2016).
Vibrational Analysis
Reddy and Rao (1994) conducted a vibrational analysis of similar compounds, including 1-bromo-2,4-difluorobenzene, providing insights into their vibrational properties. This analysis helps in understanding the fundamental properties of such compounds (Reddy & Rao, 1994).
Polymer Synthesis
In the field of polymer science, Uhrich et al. (1992) researched the self-condensation of 5-(bromomethyl)-1,3-dihydroxybenzene, a compound related to this compound, which resulted in the synthesis of hyperbranched polymers with significant molecular weights. This study highlights the potential of such compounds in creating new polymer materials (Uhrich, Hawker, Fréchet, & Turner, 1992).
Organic Synthesis and Reactions
Studies like those by Schlosser and Heiss (2003) and Herzner and Seeberger (2003) have explored the chemical reactions and synthesis pathways involving compounds related to this compound, demonstrating its utility in organic chemistry for creating diverse and valuable products (Schlosser & Heiss, 2003), (Herzner & Seeberger, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Bromo-2-(bromomethyl)-4,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of halogenated aromatic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with proteins, nucleic acids, and other cellular components. Additionally, this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles, leading to the formation of various metabolites .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For instance, it may inhibit or activate certain kinases, leading to alterations in phosphorylation states of key signaling proteins. This compound can also impact gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to enzyme inhibition or activation. For example, the compound can inhibit cytochrome P450 enzymes by forming a covalent adduct with the heme group, thereby preventing the enzyme from catalyzing its normal reactions. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular components. These metabolic reactions can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, the compound can interact with cofactors such as glutathione, leading to the formation of conjugates that are more easily excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. For example, it may bind to cytoplasmic proteins, leading to its retention in the cytoplasm, or it may be transported to specific organelles such as the mitochondria .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may be targeted to the nucleus, where it can affect gene expression by interacting with DNA and transcription factors .
Propriétés
IUPAC Name |
1-bromo-2-(bromomethyl)-4,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZAHPYULZNIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620861 | |
| Record name | 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
647862-95-1 | |
| Record name | 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)





